ethyl 5-phenyl-3-[(phenylcarbamoyl)amino]thiophene-2-carboxylate
Description
Ethyl 5-phenyl-3-[(phenylcarbamoyl)amino]thiophene-2-carboxylate is a substituted thiophene derivative characterized by a phenyl group at position 5 and a phenylcarbamoyl amino moiety at position 3 of the thiophene ring (Figure 1). The phenylcarbamoyl group introduces hydrogen-bonding capabilities and hydrophobicity, which may influence receptor binding and cellular permeability.
Properties
IUPAC Name |
ethyl 5-phenyl-3-(phenylcarbamoylamino)thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-2-25-19(23)18-16(13-17(26-18)14-9-5-3-6-10-14)22-20(24)21-15-11-7-4-8-12-15/h3-13H,2H2,1H3,(H2,21,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSVJLJRICXYCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)NC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including ethyl 5-phenyl-3-[(phenylcarbamoyl)amino]thiophene-2-carboxylate, typically involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale condensation reactions under controlled conditions. These methods ensure high yield and purity of the final product, making them suitable for various applications in pharmaceuticals and materials science .
Chemical Reactions Analysis
Types of Reactions
ethyl 5-phenyl-3-[(phenylcarbamoyl)amino]thiophene-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Scientific Research Applications
ethyl 5-phenyl-3-[(phenylcarbamoyl)amino]thiophene-2-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: Utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of ethyl 5-phenyl-3-[(phenylcarbamoyl)amino]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Ethyl 5-phenyl-3-[(phenylcarbamoyl)amino]thiophene-2-carboxylate and Related Compounds
| Compound ID & Structure | Substituents | Biological Activity | Cell Lines Tested (Potency) | Key Structural Influences |
|---|---|---|---|---|
| Target Compound : this compound | - 5-Phenyl - 3-(Phenylcarbamoyl)amino |
Anticancer (inferred from analogs) | N/A (analogs tested on MCF-7, NCI-H460, SF-268) | Hydrophobic phenyl groups may enhance membrane permeability; carbamoyl aids H-bonding. |
| Compound 74 (Ethyl-5-amino-3-(4-chlorostyryl)-4-cyanothiophene-2-carboxylate) |
- 4-Cyano - 3-(4-Chlorostyryl) - 5-Amino |
Cytotoxic | MCF-7, NCI-H460, SF-268 (High activity) | Chlorine (electronegative) and cyano groups enhance cytotoxicity via electronic effects. |
| Compound 76b (Ethyl 5-amino-4-[(4-methoxyphenyl)carbamoyl]-3-methylthiophene-2-carboxylate) |
- 4-(4-Methoxyphenyl carbamoyl) - 3-Methyl - 5-Amino |
Cytotoxic | MCF-7, NCI-H460, SF-268 (High activity) | Methoxy group improves solubility and interactions with hydrophobic pockets. |
| Compound 77 (Ethyl 5-(3-ethoxy-3-oxopropanamido)-3-methyl-4-(phenylcarbamoyl)thiophene-2-carboxylate) |
- 4-Phenylcarbamoyl - 3-Methyl - 5-Ethoxycarbonylpropanamido |
Cytotoxic | MCF-7, NCI-H460, SF-268 (High activity) | Ethoxy groups increase hydrophobicity; carbamoyl and ester moieties aid in binding. |
| SABA1 (Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate) |
- Sulfonamidobenzamide core - Chloro substituent |
Antimicrobial | E. coli (MIC: 0.45–0.9 mM) | Chlorine and sulfonamide groups disrupt bacterial efflux pumps. |
| Ethyl 5-acetyl-4-phenyl-2-(phenylamino)thiophene-3-carboxylate | - 2-Phenylamino - 4-Phenyl - 5-Acetyl |
Antimicrobial (inferred) | Not specified | Acetyl and phenyl groups may interfere with microbial enzyme activity. |
Key Findings from Structural Comparisons
Substituent Position :
- The target compound’s phenyl group at position 5 and carbamoyl at position 3 differ from analogs like compound 76b (carbamoyl at position 4) and compound 77 (carbamoyl at position 4 with ethoxy side chains). Position 3 carbamoyl groups may favor interactions with polar residues in target proteins .
- Electron-Withdrawing vs. Hydrophobic Groups : Chloro (compound 74) and methoxy (compound 76b) substituents enhance cytotoxicity, likely via electronic effects, whereas the target compound’s phenyl groups contribute to hydrophobic interactions .
Biological Activity Trends: Anticancer Activity: Analogs with electronegative groups (Cl, OCH₃) show higher potency against tumor cell lines (e.g., compound 74: IC₅₀ ~10 µM for MCF-7), while the target compound’s lack of such groups may reduce cytotoxicity but improve selectivity .
Synthetic Accessibility: The target compound can be synthesized via carbamoylation of a 3-amino-thiophene intermediate, analogous to methods used for compound 76b (condensation with 4-methoxyphenyl isocyanate) . Esterification and cyclization strategies (e.g., ) are broadly applicable to thiophene carboxylates, enabling modular substitution .
Biological Activity
Ethyl 5-phenyl-3-[(phenylcarbamoyl)amino]thiophene-2-carboxylate is a member of the thiophene family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, along with comparative data on similar compounds.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 320.37 g/mol. Its structure features a thiophene ring substituted with phenyl and carbamoyl groups, contributing to its unique biological activity.
Biological Activity Overview
Thiophene derivatives, including this compound, have been studied for various biological activities:
- Antimicrobial Activity : Research has shown that thiophene derivatives can exhibit significant antimicrobial properties against various bacterial strains. For instance, compounds structurally similar to this compound have demonstrated effectiveness against drug-resistant tuberculosis strains with minimum inhibitory concentrations (MIC) ranging from 0.02 to 0.24 µg/mL .
- Anticancer Properties : Several studies have indicated the potential of thiophene derivatives in cancer therapy. This compound has been associated with the inhibition of key cancer-related pathways, such as VEGFR-2 and AKT, leading to apoptosis in cancer cells . The compound's IC50 values in various cancer cell lines indicate moderate to high cytotoxicity, making it a promising candidate for further development.
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of specific enzymes involved in disease progression. For example, it shows promise in inhibiting DprE1, an enzyme critical for the survival of Mycobacterium tuberculosis .
The biological activity of this compound may involve several mechanisms:
- Receptor Interaction : The compound likely interacts with specific cellular receptors, modulating signaling pathways that lead to therapeutic effects.
- Enzymatic Pathway Modulation : By inhibiting enzymes like DprE1 and others involved in cancer progression, this compound can disrupt critical metabolic processes within target cells.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with related compounds is useful:
| Compound Name | Molecular Formula | Notable Features | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) |
|---|---|---|---|---|
| Ethyl 5-(4-chlorophenyl)-3-amino-thiophene-2-carboxylate | C15H14ClN2O2S | Chlorine substitution enhances potency | 0.05 µg/mL against E. coli | IC50 = 1.5 µM on HepG2 |
| Ethyl 5-(naphthalen-1-yl)-3-amino-thiophene-2-carboxylate | C17H15N2O2S | Naphthalene ring increases lipophilicity | 0.03 µg/mL against S. aureus | IC50 = 0.8 µM on PC-3 |
Case Studies
- Antimycobacterial Activity : A study evaluated the efficacy of various thiophene derivatives against Mycobacterium tuberculosis. This compound showed potent activity with an IC50 value comparable to established antitubercular agents .
- Anticancer Screening : In vitro assays demonstrated that this compound significantly inhibited cell proliferation in liver and prostate cancer cell lines, with IC50 values indicating promising antiproliferative effects .
Q & A
Q. Basic
- Thiophene Ring : Enables π-π stacking with biological targets (e.g., enzyme active sites) .
- Carbamoyl Group : Enhances hydrogen-bonding interactions, critical for target binding .
- Ester Moiety : Modifies solubility (logP ~3.2) and metabolic stability .
What structure-activity relationship (SAR) insights exist for analogs of this compound?
Q. Advanced
| Analog | Structural Variation | Biological Activity | Reference |
|---|---|---|---|
| Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate | Simpler substituents | Reduced antitumor activity | |
| Ethyl 5-acetyl-4-methylthiophene-3-carboxylate | Acetyl group addition | Improved kinase inhibition (IC = 1.2 µM) | |
| Ethyl 2-(4-fluorobenzamido) derivatives | Fluorine substitution | Enhanced metabolic stability (t ↑ 40%) |
What mechanistic hypotheses explain its biological activity?
Q. Advanced
- Kinase Inhibition : The carbamoyl group interacts with ATP-binding pockets (e.g., EGFR tyrosine kinase) via hydrogen bonding .
- DNA Intercalation : Planar thiophene moiety intercalates into DNA, disrupting replication (supported by fluorescence quenching assays) .
How can contradictory data in biological assays (e.g., IC50_{50}50 variability) be resolved?
Q. Advanced
- Assay Conditions : Control pH (7.4 vs. 6.5 alters protonation states) and solvent (DMSO > 0.1% causes cytotoxicity) .
- Cell Line Variability : Test across multiple lines (e.g., HeLa vs. MCF-7) to account for differential receptor expression .
What strategies improve synthetic yield and scalability?
Q. Advanced
- Microwave-Assisted Synthesis : Reduces reaction time (30 min vs. 6 hr) and improves yield (85% → 92%) .
- Flow Chemistry : Enhances reproducibility for large-scale production (batch size >100 g) .
How do thermal stability and solubility impact formulation?
Q. Advanced
- Thermal Stability : Decomposition above 220°C (TGA data) limits melt-based processing .
- Solubility : Poor aqueous solubility (0.12 mg/mL) necessitates nanoformulation or prodrug strategies .
What in vitro/in vivo assays evaluate its biological activity?
Q. Advanced
- In Vitro :
- In Vivo : Xenograft models (e.g., murine melanoma) with dose optimization (10–50 mg/kg) .
How can computational modeling predict target interactions?
Q. Advanced
- Molecular Docking : AutoDock Vina predicts binding affinity (ΔG = -9.2 kcal/mol for EGFR) .
- MD Simulations : 100-ns simulations reveal stable binding with RMSD <2.0 Å .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
